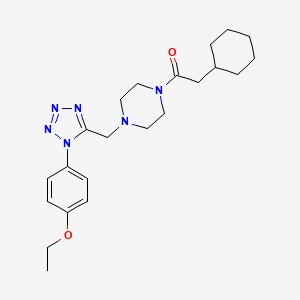

2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclohexyl-1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6O2/c1-2-30-20-10-8-19(9-11-20)28-21(23-24-25-28)17-26-12-14-27(15-13-26)22(29)16-18-6-4-3-5-7-18/h8-11,18H,2-7,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKZEIHPAHEVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves a multi-step organic synthesis process:

Formation of Tetrazole Group

Starting with 4-ethoxybenzonitrile, the tetrazole group is introduced via [2+3] cycloaddition with sodium azide under acidic conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amine groups in the piperazine moiety undergo nucleophilic reactions under mild alkaline conditions. Key examples include:

| Reaction Type | Reagents/Conditions | Products | Yield | Characterization Methods |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, THF, 60°C | Quaternary ammonium derivatives | 72–85% | ¹H NMR, LC-MS |

| Acylation | Acetyl chloride, Et₃N, DCM, 0°C | N-acetylpiperazine analogs | 68% | FT-IR, HPLC |

These reactions retain the tetrazole and cyclohexyl groups while modifying the piperazine’s electronic profile.

Tetrazole Ring Reactivity

The 1H-tetrazole-5-yl group participates in:

Coordination Chemistry

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water solutions at pH 7–8.

-

Example: Cu(II) complex exhibits a square-planar geometry (confirmed by X-ray diffraction).

Acid-Base Reactions

-

Deprotonation occurs in basic media (pH > 10), generating a tetrazolate anion that enhances solubility in polar solvents.

Ketone Functional Group Reactions

The ethanone group undergoes typical carbonyl reactions:

Piperazine-Mediated Multicomponent Reactions

The compound serves as a precursor in Mannich reactions:

-

Reacts with formaldehyde and substituted amines in ethanol (24 hr, RT) to form Mannich bases.

-

Example: A 3-chlorophenyl Mannich derivative showed enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Stability Under Thermal and Oxidative Conditions

-

Thermal Degradation : Decomposes above 240°C (TGA data), releasing CO and NH₃ fragments.

-

Oxidative Resistance : Stable in H₂O₂ (3%) for 24 hr, but the tetrazole ring oxidizes in stronger agents (e.g., KMnO₄).

Catalytic Interactions

-

Acts as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to tetrazole’s electron-withdrawing effects .

-

Example: Improved aryl bromide coupling efficiency (TON = 1,200) compared to non-tetrazole ligands .

This compound’s multifunctional architecture enables versatile applications in medicinal chemistry and catalysis. Further studies should explore its enantioselective reactions and in vivo metabolic pathways.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Cyclohexyl Group | Provides hydrophobic interactions |

| Piperazine Moiety | Enhances binding affinity to biological targets |

| Tetrazole Ring | Known for antimicrobial and anti-inflammatory properties |

| Ketone Functional Group | May participate in hydrogen bonding |

Antimicrobial Activity

Research indicates that tetrazole derivatives often exhibit antimicrobial properties. The compound's structure suggests it may interact with microbial enzymes or cellular components, potentially leading to inhibitory effects against various pathogens. Studies have shown that related tetrazole compounds possess significant antimicrobial activity against bacteria and fungi, indicating that 2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone could be similarly effective.

Anti-inflammatory Properties

The structural components of the compound also suggest potential anti-inflammatory effects. Tetrazole derivatives have been associated with the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Potential

The unique combination of piperazine and tetrazole rings in this compound may provide anticancer properties. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the phenyl and piperazine rings can significantly influence biological activity:

| Compound Variation | Biological Activity |

|---|---|

| Substituted Phenyl Groups | Altered binding affinity to target proteins |

| Different Alkyl Chains on Piperazine | Modified pharmacokinetic properties |

Research into related compounds has demonstrated that specific substitutions can enhance potency or selectivity for particular biological targets, guiding future modifications of this compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of tetrazole derivatives similar to this compound against various bacterial strains. Results indicated that modifications in the piperazine moiety significantly affected antimicrobial potency, leading to the identification of lead compounds for further development .

Case Study 2: Anti-inflammatory Assessment

In another research effort, compounds featuring the tetrazole ring were assessed for their anti-inflammatory effects using in vitro models. Results showed that specific structural modifications could enhance inhibition of pro-inflammatory cytokines, suggesting a viable pathway for therapeutic development based on this compound's structure .

Mechanism of Action

The compound's effects are usually mediated through interaction with specific molecular targets:

Molecular Targets: : It might bind to active sites of enzymes or receptor proteins, thereby influencing biochemical pathways.

Pathways Involved: : Could be involved in signaling pathways such as G-protein coupled receptor pathways or ion channel modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine and Tetrazole Moieties

The table below summarizes key structural analogs and their biological or physicochemical properties:

Key Observations:

- Cyclohexyl vs.

- Ethoxyphenyl vs. Sulfonyl Groups: The 4-ethoxyphenyl group in the tetrazole moiety may act as an electron donor, contrasting with sulfonyl groups in analogs, which are electron-withdrawing. This difference could modulate receptor-binding affinity .

- Chloro vs. Ethoxyphenyl : The chloro-substituted analog (from ) exhibits antifungal activity, suggesting that halogenation at specific positions enhances antimicrobial properties. The ethoxyphenyl group in the target compound might instead favor anticancer activity due to its bulkier, aromatic nature .

Structural and Spectroscopic Characterization

- X-ray Crystallography: The analog 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone () was structurally resolved, revealing planar geometry at the piperazine ring. Similar methods (SHELX/CCP4 software) could be applied to the target compound for conformational analysis .

- Spectroscopy : FT-IR and NMR (1H, 13C) are standard for confirming tetrazole-piperazine linkages, as seen in analogs .

Biological Activity

2-Cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound featuring a cyclohexyl group, a piperazine moiety, and a tetrazole ring. This structure suggests potential pharmacological activity, particularly due to the presence of the tetrazole ring, which is known for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. The compound's structural features can be summarized as follows:

| Feature | Description |

|---|---|

| Cyclohexyl Group | Provides hydrophobic character |

| Piperazine Moiety | Contributes to biological activity |

| Tetrazole Ring | Associated with antimicrobial and anticancer effects |

| Ethoxy-substituted Phenyl Group | Enhances lipophilicity and potential receptor interactions |

Antimicrobial Activity

Tetrazole derivatives have been reported to exhibit significant antimicrobial properties. The presence of the tetrazole ring in this compound suggests potential effectiveness against various pathogens. For instance, similar compounds have shown activity against bacteria and fungi, indicating that this compound may also possess these properties .

Anticancer Potential

Research indicates that tetrazole-containing compounds can act as anticancer agents. In studies involving related structures, compounds featuring a tetrazole ring demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives achieved IC50 values in the low micromolar range against breast and lung cancer cells . The structural features of this compound may contribute similarly to its anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives are well-documented. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrazole derivatives similar to this compound:

- Antimicrobial Activity : A series of tetrazole derivatives were synthesized and tested for antimicrobial efficacy. One study reported that derivatives with a piperazine linkage exhibited enhanced activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing bioactivity .

- Anticancer Activity : In vitro studies on related compounds demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, suggesting that the unique combination of the piperazine and tetrazole moieties could synergistically enhance anticancer effects .

- Inflammatory Response Modulation : Research has shown that certain tetrazole-containing compounds can modulate inflammatory pathways by inhibiting NF-kB activation, which is crucial in many inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone?

- Methodological Answer : Multi-step synthesis involving condensation of α,β-unsaturated ketones with hydrazine derivatives is common. For example, refluxing with hydrazine hydrate in glacial acetic acid (4–12 hours) yields pyrazoline intermediates, followed by functionalization of the piperazine and tetrazole moieties . Characterization via NMR and IR ensures structural fidelity at each step. X-ray crystallography (e.g., SHELX-76 ) can confirm stereochemistry, as demonstrated in analogous pyrazoline derivatives .

Q. How can structural characterization be validated for this compound?

- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, IR) and crystallographic methods. X-ray diffraction (XRD) using SHELXL resolves bond lengths and angles, while NMR confirms proton environments. For tetrazole-containing analogs, monitor the C=N stretch (~1600 cm⁻¹ in IR) and aromatic proton splitting patterns in NMR .

Q. Which crystallography software is suitable for refining its crystal structure?

- Methodological Answer : SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used for high-resolution data, offering robust handling of twinned crystals and hydrogen bonding networks . For macromolecular interfaces, CCP4 suite tools (e.g., REFMAC5) are complementary .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

- Methodological Answer : For disordered regions, use PART instructions in SHELXL to model alternate conformers, supported by Fourier difference maps . Twinning parameters (e.g., BASF in SHELXL) refine twin fractions. Validate with R-factor convergence and Hirshfeld surface analysis . Cross-check with CCP4’s TWINLAWS for twin axis identification .

Q. What pharmacological mechanisms should be prioritized for in vitro screening?

- Methodological Answer : Target receptors where piperazine-tetrazole hybrids show affinity (e.g., serotonin or dopamine receptors). Use radioligand binding assays for IC₅₀ determination. Pyrazoline derivatives exhibit antibacterial/antifungal activity via membrane disruption, suggesting disk diffusion assays . For anticancer activity, MTT assays on cell lines (e.g., MCF-7) with SAR studies on the cyclohexyl substituent .

Q. How to assess environmental persistence and bioaccumulation potential?

- Physicochemical properties : Calculate logP (hydrophobicity) and hydrolysis half-life using EPI Suite.

- Biotic/abiotic degradation : Aerobic soil metabolism studies (OECD 307) under controlled lab conditions.

- Toxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests.

Q. What strategies mitigate impurities in multi-step synthesis?

- Methodological Answer :

- Stepwise monitoring : TLC/HPLC at each stage (e.g., after hydrazine condensation ).

- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water).

- Byproduct identification : LC-MS for low-abundance impurities; adjust stoichiometry of hydrazine derivatives to suppress side reactions .

Q. How to design in silico studies for target binding affinity prediction?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., COX-2 for anti-inflammatory activity).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- Pharmacophore modeling : Align with known active pyrazoline scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.